Mono-dodecyl itaconate is an organic compound derived from itaconic acid and dodecanol. It belongs to the class of itaconate esters, which are characterized by the presence of a carboxylic acid group and an ester group linked to an unsaturated carbon chain . The compound features a long alkyl chain (dodecyl group) attached to one of the carboxylic acid groups of itaconic acid, while the other carboxylic acid group remains free.
While specific biological activities of mono-dodecyl itaconate are not extensively reported in the provided search results, itaconic acid and its derivatives have shown potential biological properties:
Mono-dodecyl itaconate can be synthesized through the following methods:
Mono-dodecyl itaconate and its derivatives find applications in various fields:
Poly(mono-dodecyl itaconate) has been studied for its interactions with other polymers:
Several compounds share structural similarities with mono-dodecyl itaconate:
Mono-dodecyl itaconate is unique due to its combination of a long alkyl chain and a free carboxylic acid group, which allows for further functionalization and polymerization. This structure imparts specific properties to its polymers, such as the ability to form comb-like structures and interact with other polymers in blends .
Mono-dodecyl itaconate is formally designated as 2-tridecylidenebutanedioic acid under IUPAC nomenclature. This naming reflects the compound’s core structure: a butanedioic acid backbone with a dodecylidene substituent at the C2 position. The dodecyl chain (C₁₂H₂₅-) contributes to the molecule’s amphiphilic nature, while the unsaturated ester moiety enables reactivity in polymerization and esterification processes.
The compound exhibits positional isomerism due to the esterification site on the itaconic acid backbone. The β-monoester form dominates synthetic products, as itaconic anhydride preferentially reacts with alcohols at the β-carboxylic acid group under standard conditions. α-Isomers are rarely observed due to steric and electronic factors favoring β-ester formation.
Key Isomers:
| Isomer Type | Structure | Dominant Form |
|---|---|---|
| β-Monoester | Esterification at β-carboxylic acid | >95% of synthetic products |
| α-Monoester | Esterification at α-carboxylic acid | Minor, synthetic challenges |
The molecular formula of mono-dodecyl itaconate is C₁₇H₃₀O₄, comprising:
Molecular Weight Breakdown:
| Component | Contribution |
|---|---|
| C₁₂H₂₅– | 171.22 g/mol |
| C₅H₅O₄ | 127.20 g/mol |
| Total | 298.42 g/mol |
The compound’s molar mass aligns with high-resolution mass spectrometry data, confirming its molecular identity.
Critical peaks in the ¹H NMR spectrum (CDCl₃, 400 MHz) include:
| δ (ppm) | Assignment | Integration |
|---|---|---|
| 0.87–1.63 | Alkyl chain (–CH₂–)ₙ | Broad multiplet |
| 4.07 | –O–CH₂– (ester group) | Triplet (J = 6.5 Hz) |
| 5.69–6.31 | Vinyl protons (C=C) | Singlet (1H) and multiplet (1H) |
These signals confirm the dodecyl chain’s saturation, ester functionality, and conjugated double bond system.
Key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1723 | Ester carbonyl (C=O) |
| 1638 | Conjugated C=C stretch |
| 2850–2958 | Alkyl C–H stretches |
The absence of hydroxyl (O–H) peaks at ~3000 cm⁻¹ corroborates complete esterification.
The molecular ion peak at m/z 298.42 (C₁₇H₃₀O₄⁺) and characteristic fragmentation patterns confirm structural integrity.
The synthesis involves acid-catalyzed esterification of itaconic anhydride with dodecanol:
Reaction:
$$
\text{Itaconic anhydride} + \text{Dodecanol} \xrightarrow{\text{H}^+} \text{Mono-dodecyl itaconate} + \text{H}_2\text{O}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry chloroform or n-hexane |
| Temperature | 80–115°C |
| Catalyst | None (anhydride-driven) |
| Reaction Time | 2–8 hours |
Mono-dodecyl itaconate exerts profound effects on collagen metabolism through multiple interaction mechanisms that promote optimal wound healing outcomes. The compound significantly reduces collagen uptake by macrophages through a 50% decrease in scavenger receptor activity [7] [8]. This reduction in collagen uptake is mediated by nuclear factor erythroid 2-related factor 2 signaling and reduced glycolytic capacity of macrophages, preventing excessive collagen degradation that can impair wound healing [7].
The compound modulates collagen synthesis through direct interaction with prolyl-4-hydroxylase, a key enzyme in collagen formation [7]. At concentrations of 0.5 to 2.0 millimolar, mono-dodecyl itaconate normalizes collagen synthesis rates, preventing both excessive deposition and inadequate formation [7]. This balanced approach ensures optimal wound strength while preventing pathological scarring.
Matrix metalloproteinase regulation represents another crucial mechanism by which mono-dodecyl itaconate influences collagen dynamics. The compound enhances the regulation of matrix metalloproteinase-8 and matrix metalloproteinase-9, leading to controlled collagen degradation that facilitates proper wound remodeling [7] [8]. Transcriptional analysis has revealed that mono-dodecyl itaconate reduces matrix metalloproteinase-8 messenger ribonucleic acid levels by approximately 50%, while simultaneously increasing transforming growth factor-beta expression [7].
The tissue inhibitor of metalloproteinases to matrix metalloproteinase balance is restored through mono-dodecyl itaconate treatment, ensuring that collagen degradation occurs in a controlled manner that supports rather than impairs wound healing [7]. This balance is critical for preventing chronic wound formation and promoting timely wound closure.
Mono-dodecyl itaconate promotes the transition of macrophages from a pro-inflammatory M1 phenotype to pro-resolving M2 phenotypes, which is essential for effective wound healing [7] [8]. At concentrations of 0.125 to 0.5 millimolar, the compound reduces M1 macrophage activation markers including interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta [7]. This reduction in pro-inflammatory signaling creates a more favorable environment for wound healing progression.
The compound enhances the M2a alternative activation phenotype at concentrations of 0.25 to 1.0 millimolar, promoting increased arginase-1 and interleukin-10 expression [7]. This polarization shift is associated with enhanced tissue repair capabilities and improved wound healing outcomes. The M2a phenotype is particularly important for promoting angiogenesis and tissue regeneration during the proliferative phase of wound healing.
M2b regulatory macrophage polarization is promoted by mono-dodecyl itaconate at concentrations of 0.5 to 2.0 millimolar, leading to increased interleukin-10 production and decreased interleukin-12 expression [7]. This regulatory phenotype is crucial for immune regulation and preventing excessive inflammatory responses that can impair wound healing. The M2b phenotype also contributes to the resolution of inflammation, a necessary step for wound healing progression.
The wound-healing macrophage phenotype is accelerated by mono-dodecyl itaconate treatment, as evidenced by increased CD36 and transforming growth factor-beta expression [7] [8]. This phenotype is specifically associated with wound closure and tissue remodeling activities. The compound promotes this beneficial polarization through metabolic reprogramming that favors anti-inflammatory and tissue repair functions.
Poly(dodecyl itaconate) microparticles represent an advanced drug delivery system that achieves sustained release of mono-dodecyl itaconate over extended periods [4]. These microparticles, with an average diameter of 1.5 micrometers, provide an initial release of 15-20% within 24 hours, followed by sustained release of 45-55% over seven days [4]. The complete release profile extends over 60-80 days, providing prolonged therapeutic activity suitable for chronic conditions requiring long-term treatment.
The hydrolytic degradation mechanism of poly(dodecyl itaconate) microparticles ensures predictable and controllable release kinetics [4]. The polymer backbone undergoes gradual hydrolysis under physiological conditions, releasing both free itaconate and bioactive oligomeric species. This degradation process is temperature-dependent, with optimal release occurring at physiological temperature of 37 degrees Celsius.
Metal-organic framework encapsulation of mono-dodecyl itaconate provides pH-responsive release characteristics particularly suitable for targeting inflamed tissues [5]. The MOF@itaconate system demonstrates 30% initial release within 24 hours, accelerating to 65% release over seven days under acidic conditions [5]. Complete release is achieved within 18 days, making this system ideal for acute inflammatory conditions requiring rapid therapeutic intervention.
Hydrogel-encapsulated delivery systems offer tunable release profiles through modification of polymer crosslinking density and composition [9]. These systems provide initial release of 25-35% within 24 hours, with sustained release of 60-75% over seven days [9]. The complete release timeframe of 30-45 days makes hydrogel systems suitable for intermediate-duration therapeutic applications.
Liposomal formulations of mono-dodecyl itaconate provide rapid bioavailability with 40-60% initial release within 24 hours [10]. The sustained release profile reaches 80-90% over seven days, with complete release occurring within 7-14 days [10]. While the duration is shorter than polymer-based systems, liposomal formulations offer excellent biocompatibility and rapid therapeutic onset.
Polymer conjugate systems represent the most prolonged release option, with initial release of only 10-15% within 24 hours, followed by sustained release of 35-45% over seven days [11]. The complete release timeframe extends over 90-120 days, providing the longest therapeutic duration. These systems rely on enzymatic cleavage for drug release, ensuring that therapeutic activity is maintained throughout the extended release period.